(5-Chlorofuran-2-yl)(oxo)acetyl chloride

Description

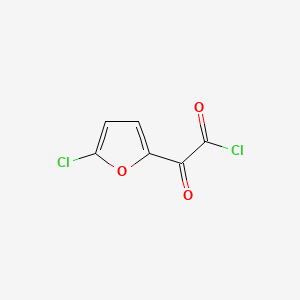

(5-Chlorofuran-2-yl)(oxo)acetyl chloride is a reactive organochlorine compound characterized by a chlorinated furan ring, a ketone (oxo) group, and an acetyl chloride moiety. Its molecular formula is C₆H₃Cl₂O₃, with a molecular weight of 193.9 g/mol. The structure consists of a 5-chlorofuran-2-yl group linked to a glyoxyloyl chloride (ClCO–CO–) unit. The acetyl chloride group renders it highly reactive toward nucleophiles, making it a potent acylating agent in organic synthesis.

Properties

CAS No. |

100750-56-9 |

|---|---|

Molecular Formula |

C6H2Cl2O3 |

Molecular Weight |

192.979 |

IUPAC Name |

2-(5-chlorofuran-2-yl)-2-oxoacetyl chloride |

InChI |

InChI=1S/C6H2Cl2O3/c7-4-2-1-3(11-4)5(9)6(8)10/h1-2H |

InChI Key |

UOXCTVYBNJQJEW-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)Cl)C(=O)C(=O)Cl |

Synonyms |

2-Furanacetyl chloride, 5-chloro-alpha-oxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5-Chlorofuran-2-yl)(oxo)acetyl chloride with structurally or functionally related compounds identified in the literature.

Structural and Functional Group Analysis

5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride (CAS 1955540-44-9) Molecular Formula: C₁₁H₁₃Cl₂NO₂ Molecular Weight: 262.13 g/mol Key Features: Contains a tetrahydrofuran (oxolane) ring, a carbonyl group, and an aniline hydrochloride salt. Comparison: While both compounds feature a chlorinated heterocyclic ring (furan vs. oxolane), the aniline group and hydrochloride salt in this compound enhance its polarity and stability in aqueous environments compared to the moisture-sensitive acetyl chloride group in the target compound .

2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid (CAS 72935-71-8) Molecular Formula: C₂₂H₁₆ClNO₃ Molecular Weight: 377.8 g/mol Key Features: Combines a chlorinated indole ring, a ketone, and a carboxylic acid group. Comparison: The indole core and carboxylic acid group make this compound less reactive than the target’s acetyl chloride.

2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide (CAS 489436-27-3) Molecular Formula: C₂₁H₂₁Cl₂N₃O₃S Molecular Weight: 466.38 g/mol Key Features: Contains a thiazolidinone ring, chloro substituents, and an acetamide group. Comparison: The thiazolidinone and acetamide functionalities enable hydrogen bonding, enhancing biological activity. This contrasts with the target’s electrophilic acetyl chloride, which prioritizes reactivity over target-specific interactions .

Reactivity and Stability

- Target Compound : The acetyl chloride group undergoes rapid hydrolysis to carboxylic acids in the presence of water, while the chlorinated furan may resist electrophilic substitution due to electron-withdrawing effects.

- 5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride : The hydrochloride salt improves solubility but reduces reactivity compared to free amines or acyl chlorides.

- 2-(5-Chloro-2-oxoindol-1-yl)acetic acid : The carboxylic acid group offers stability in aqueous media, suitable for biological systems.

Data Table: Key Attributes of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.